

Echinone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echinone*

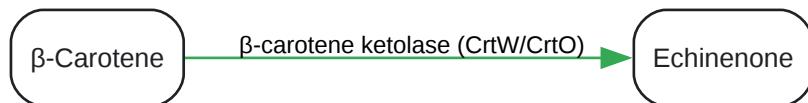
Cat. No.: *B051690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinone is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments characterized by the presence of a carbonyl group. It is found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.^{[1][2]} **Echinone** is of significant interest to the scientific community due to its role as a precursor to other commercially valuable carotenoids, its provitamin A activity, and its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to **echinone**.


Chemical Structure and Properties

Echinone, with the IUPAC name β,β -Caroten-4-one, is structurally derived from β -carotene through the oxidation of the C4 position on one of the β -ionone rings to a ketone.^{[1][2]} This structural modification has a significant impact on its chemical and physical properties.

Property	Value	Reference(s)
Chemical Formula	C ₄₀ H ₅₄ O	[1]
Molecular Weight	550.87 g/mol	[1]
Appearance	Orange-red crystals	[2]
Melting Point	178-180 °C	[2]
UV-Vis λ_{max} (in Hexane)	458 nm	[2]
UV-Vis λ_{max} (in Acetone)	461 nm	[2]
UV-Vis λ_{max} (in Methanol)	Not specified	
Mass Spectrometry (LC-ESI-QTOF)	[M+H] ⁺ at m/z 551.4247	[1]
¹ H NMR (in CDCl ₃ , 400 MHz)	δ (ppm): 6.51 and 6.23 (ethylene protons), 3.16 and 1.36 (methylene protons), 2.43 to 1.57 (methyl and cyclohexane protons)	[2]
¹³ C NMR	Data available in PubChem	[1]

Biosynthesis of Echineneone

The primary biosynthetic pathway for **echinenone** involves the enzymatic conversion of β -carotene. This reaction is catalyzed by the enzyme β -carotene ketolase, also known as CrtW or CrtO.[\[1\]](#) This enzyme introduces a keto group at the 4-position of one of the β -rings of the β -carotene molecule.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of **Echineneone** from β -Carotene.

Experimental Protocols

Extraction and Purification of Echinone from Cyanobacteria

This protocol is a general guideline for the extraction and purification of **echinenone** from cyanobacterial biomass. Optimization may be required depending on the specific strain and culture conditions.

Materials:

- Lyophilized cyanobacterial biomass
- Acetone
- Methanol
- Dichloromethane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Rotary evaporator
- Centrifuge

Methodology:

- Extraction:
 - Homogenize the lyophilized cyanobacterial biomass with a mixture of acetone and methanol (7:3, v/v) using a mortar and pestle or a homogenizer.

- Centrifuge the mixture to pellet the cell debris.
- Collect the supernatant and repeat the extraction process on the pellet until the supernatant is colorless.
- Pool all the supernatants.

- Partitioning:
 - Transfer the pooled supernatant to a separatory funnel.
 - Add an equal volume of a saturated NaCl solution and an equal volume of dichloromethane.
 - Shake the funnel gently and allow the layers to separate.
 - Collect the lower, colored dichloromethane layer, which contains the carotenoids.
 - Wash the dichloromethane layer with distilled water to remove any residual methanol and acetone.
- Drying and Concentration:
 - Dry the dichloromethane extract over anhydrous sodium sulfate.
 - Filter the dried extract and concentrate it to a small volume using a rotary evaporator at a temperature not exceeding 40°C.
- Column Chromatography:
 - Prepare a silica gel column packed in hexane.
 - Load the concentrated extract onto the column.
 - Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
 - Collect the orange-colored fractions corresponding to **echinenone**.

- Monitor the separation by thin-layer chromatography (TLC).
- Final Purification and Storage:
 - Pool the **echinenone**-containing fractions and evaporate the solvent under reduced pressure.
 - The purified **echinenone** can be stored under a nitrogen atmosphere at -20°C in the dark.

HPLC Analysis of Echinone

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of **echinenone**. A C30 column is often preferred for the separation of carotenoids due to its enhanced shape selectivity for long-chain molecules.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
- Column: A reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol/water and ramp up to a high percentage of MTBE.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: Maintained at a controlled temperature, for instance, 25°C.
- Detection: Monitoring at the wavelength of maximum absorbance for **echinenone**, which is around 458-461 nm.
- Injection Volume: Typically 10-20 µL.

Methodology:

- Sample Preparation: Dissolve the purified **echinenone** or the carotenoid extract in a suitable solvent compatible with the mobile phase (e.g., a mixture of dichloromethane and methanol).

Filter the sample through a 0.22 μm syringe filter before injection.

- Analysis: Inject the sample onto the HPLC system and run the analysis using the defined gradient program.
- Identification and Quantification: Identify the **echinenone** peak based on its retention time and its characteristic UV-Vis spectrum obtained from the PDA detector. For quantification, a calibration curve should be prepared using a certified **echinenone** standard.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds like **echinenone**. The assay measures the ability of the antioxidant to scavenge the stable DPPH free radical.

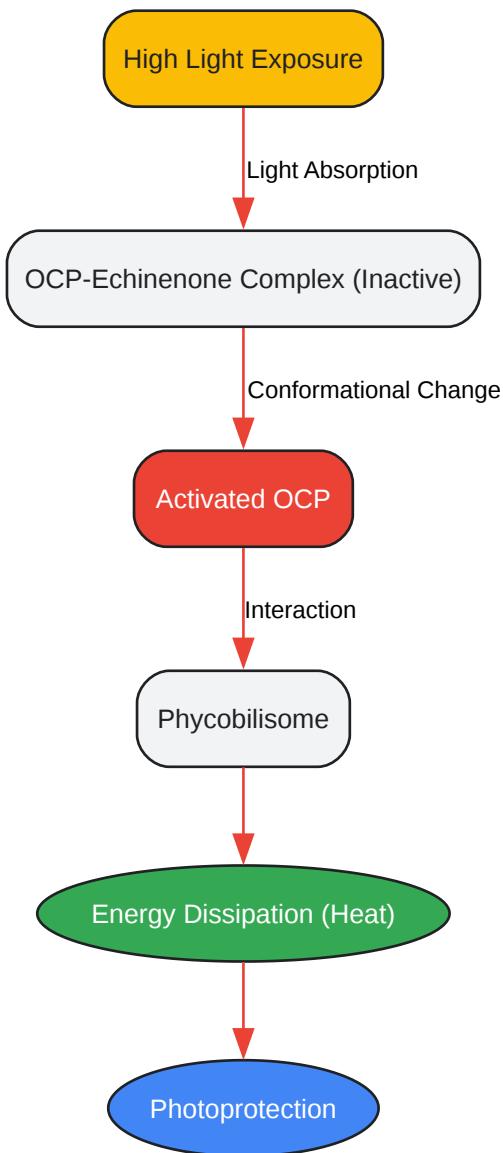
Materials:

- Purified **echinenone**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- UV-Vis spectrophotometer or microplate reader

Methodology:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
- Preparation of **Echinone** Solutions: Prepare a series of dilutions of **echinenone** in the same solvent used for the DPPH solution.
- Assay Procedure:
 - In a test tube or a microplate well, mix a defined volume of the DPPH solution with a defined volume of the **echinenone** solution.

- Prepare a control sample containing the DPPH solution and the solvent without **echinenone**.
- Prepare a blank sample containing the **echinenone** solution and the solvent without the DPPH solution to correct for any absorbance of the sample itself.
- Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
- Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:


Where:

- $A_{control}$ is the absorbance of the control sample.
- A_{sample} is the absorbance of the sample with **echinenone**.

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of **echinenone**.

Biological Role and Signaling

Echinone plays a significant role in the photoprotective mechanisms of cyanobacteria. It is a key chromophore in the Orange Carotenoid Protein (OCP), a photoactive protein that is crucial for non-photochemical quenching (NPQ). Upon exposure to high light, the OCP undergoes a conformational change, which is triggered by the absorption of light by the bound **echinenone**. This activated form of OCP then interacts with the phycobilisome, the primary light-harvesting antenna in cyanobacteria, leading to the dissipation of excess light energy as heat and protecting the photosynthetic apparatus from photodamage.

[Click to download full resolution via product page](#)

Caption: Role of **Echinonene** in OCP-mediated Photoprotection.

Conclusion

Echinonene is a fascinating carotenoid with important biological functions and potential applications. This technical guide has provided a detailed overview of its chemical structure, properties, biosynthesis, and methods for its study. The provided experimental protocols offer a starting point for researchers interested in isolating, identifying, and characterizing this compound. Further research into the biological activities and potential therapeutic applications of **echinonene** is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Echinone | C₄₀H₅₄O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- To cite this document: BenchChem. [Echinone: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051690#echinone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com